molecular formula C4H8O4 B118278 D-Erythrulose CAS No. 496-55-9

D-Erythrulose

Cat. No. B118278
CAS RN: 496-55-9
M. Wt: 120.1 g/mol
InChI Key: UQPHVQVXLPRNCX-GSVOUGTGSA-N
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Description

D-Erythrulose, also known as erythrulose, is a tetrose carbohydrate with the chemical formula C4H8O4 . It has one ketone group and so is part of the ketose family . It is used in some self-tanning cosmetics, generally combined with dihydroxyacetone (DHA) .


Synthesis Analysis

D-Erythrulose can be synthesized through a formaldehyde assimilation cycle in Escherichia coli . This process leverages a promiscuous dihydroxyacetone phosphate-dependent aldolase as a key enzyme . The cycle is highly energy-efficient and holds the potential for high bioproduct yields .


Molecular Structure Analysis

The molecular formula of D-Erythrulose is C4H8O4 . It has a molecular weight of 120.104 g/mol . The structure includes a total of 15 bonds, with 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 3 hydroxyl groups, 2 primary alcohols, and 1 secondary alcohol .


Chemical Reactions Analysis

D-Erythrulose can undergo enzymatic reduction with the concomitant conversion of NADH to NAD+ . It can also undergo carbonyl migrations and epimerizations .


Physical And Chemical Properties Analysis

D-Erythrulose has a density of 1.4±0.1 g/cm3, a boiling point of 349.6±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Formation and Early Studies

  • D-Erythrulose was initially produced through the hydrolysis of diazo-ketone, a compound obtained by condensing diazo-methane with acetone-d-glyceric acid chloride. This foundational work laid the groundwork for further exploration into the compound's properties and applications (Iwadare, 1939).

Metabolic Pathways in Microorganisms

  • Research on D-Erythrulose metabolism in microorganisms like Alcaligenes faecalis revealed its potential significance in biological processes. This study was part of the broader investigation into the metabolism of tetroses in microorganisms, providing insights into the biological roles of such sugars (Hiatt & Horecker, 1956).

Analytical Methods for D-Erythrulose

  • Methods for the enzymatic and colorimetric determinations of D-Erythrulose have been developed, which are crucial for quantitative analysis in various scientific contexts. These methods are significant for their simplicity, rapidity, and sensitivity, allowing for the reproducible detection of D-Erythrulose in different samples (Morii et al., 1985).

Chemical Synthesis and Applications

  • D-Erythrulose derivatives have been shown to undergo highly stereoselective reactions, making them useful as chiral synthons in the synthesis of complex, polyoxygenated molecules. This research demonstrates the utility of D-Erythrulose derivatives in organic synthesis, particularly in the creation of pharmacologically active compounds (Murga et al., 2002).

Role in Enzyme Activity

  • The enzyme D-erythrulose reductase, isolated from beef liver, has been studied for its role in the reduction of D-erythrulose, highlighting the enzymatic pathways involving this sugar. Such studies are critical for understanding the metabolic functions of D-Erythrulose in animal organs (Uehara & Hosomi, 1982).

Safety And Hazards

When handling D-Erythrulose, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

Future Directions

Research is being conducted on the use of D-Erythrulose in a synthetic energy-efficient formaldehyde assimilation cycle . This could open a way for the development of a methylotrophic platform for a C1-fueled bioeconomy in the future .

properties

IUPAC Name

(3R)-1,3,4-trihydroxybutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPHVQVXLPRNCX-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420085
Record name D-Erythrulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Erythrulose

CAS RN

496-55-9
Record name D-Erythrulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythrulose, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Erythrulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERYTHRULOSE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09058VOU0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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